(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylsulfonyl group at position 6, a 2-methoxyethyl chain at position 3, and a 3-methoxybenzamide moiety. Its Z-configuration at the imine bond is critical for its stereochemical stability and interactions in biological or catalytic systems. This compound is hypothesized to exhibit unique electronic and steric properties due to the electron-withdrawing methylsulfonyl group and the electron-donating methoxy substituents, which may influence its reactivity, solubility, and binding affinity in applications such as medicinal chemistry or catalysis .
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-10-9-21-16-8-7-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-5-4-6-14(11-13)26-2/h4-8,11-12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZHFURCIYZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a benzo[d]thiazole moiety, characterized by the presence of methoxy and methylsulfonyl functional groups. These structural elements suggest diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound's structure can be broken down into key components:
- Benzamide Core : Provides a scaffold for biological activity.
- Benzo[d]thiazole Moiety : Known for various biological effects, including antimicrobial and anticancer properties.
- Functional Groups : The methoxy and methylsulfonyl groups enhance solubility and bioactivity.
Synthesis
Synthesis of this compound may involve multicomponent reactions (MCRs), which allow for efficient construction of complex molecules. MCRs are advantageous due to their high yields and atom economy, which are crucial for pharmaceutical applications.
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 1.0 |
| B7 | A549 | 1.5 |
| B7 | H1299 | 1.8 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest, similar to established anticancer agents like doxorubicin and etoposide .
Antimicrobial Activity
The benzothiazole derivatives have demonstrated antimicrobial effects, particularly against Gram-positive bacteria. For example, compounds structurally related to this compound showed minimum inhibitory concentrations (MIC) in the following ranges:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
This indicates a potential application as an antibacterial agent .
Anti-inflammatory Effects
The presence of methoxy groups in the compound's structure may also confer anti-inflammatory properties. Studies on similar compounds have reported reductions in pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their therapeutic potential in inflammatory diseases .
Case Studies
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core linked to a benzo[d]thiazole moiety, characterized by the following structural components:
- Benzamide Core : Provides a foundational structure for biological activity.
- Benzo[d]thiazole Moiety : Known for its diverse pharmacological properties.
- Functional Groups : The presence of methoxy and methylsulfonyl groups enhances solubility and reactivity.
Synthetic Pathways
The synthesis of (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules. Potential synthetic routes may include:
- Condensation Reactions : Combining appropriate amines and carbonyl compounds.
- Substitution Reactions : Introducing methoxy and methylsulfonyl groups at specific positions.
- Cyclization Reactions : Forming the benzo[d]thiazole ring through cyclization of precursors.
Anticancer Properties
Preliminary studies indicate that compounds related to this compound may exhibit anticancer activity. The benzo[d]thiazole moiety is implicated in inhibiting cancer cell proliferation through various mechanisms, including:
- Inhibition of Kinases : Targeting key enzymes involved in cancer cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
The structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymes could be explored further.
Neuroprotective Effects
Given the connection between GSK-3β inhibition and neurodegenerative diseases, this compound may serve as a scaffold for developing neuroprotective agents targeting conditions like Alzheimer's disease.
GSK-3β Inhibition
A related study identified compounds that inhibit glycogen synthase kinase 3β (GSK-3β), a target in neurodegenerative diseases. The study utilized molecular docking to screen libraries of compounds, revealing that structurally similar compounds exhibited significant inhibitory activity against GSK-3β, suggesting a pathway for further investigation into this compound's potential as a neuroprotective agent .
Anticancer Activity Assessment
Research on related benzo[d]thiazole derivatives has shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structural motifs have been documented to induce apoptosis in breast cancer cells through mitochondrial pathways . Future studies could focus on evaluating the specific anticancer mechanisms of this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzo[d]thiazole | Contains thiazole ring | Antimicrobial, anticancer |
| Methoxybenzamide | Methoxy group on benzamide | Anti-inflammatory |
| Sulfonamide | Sulfonyl group attached | Antibacterial |
The unique combination of functional groups in this compound may lead to novel biological activities not observed in other related compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Spectroscopic and Analytical Data Comparison
Notes:
- The target compound’s sulfonyl group would introduce additional IR peaks at ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), absent in compounds from and .
- Compound 4g’s dimethylamino-acryloyl group contributes to its lower melting point (200°C) compared to sulfonyl-containing analogs, which typically exhibit higher thermal stability .
Reactivity Differences :
- The methylsulfonyl group in the target compound may act as a leaving group or participate in nucleophilic aromatic substitution, whereas the hydroxyl group in ’s compound facilitates coordination to metal catalysts .
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
